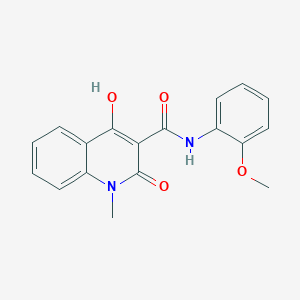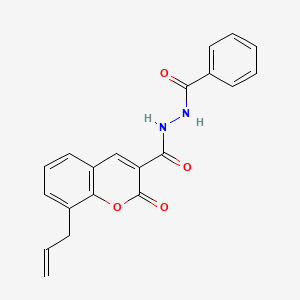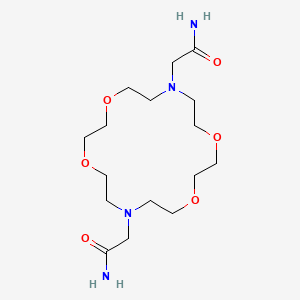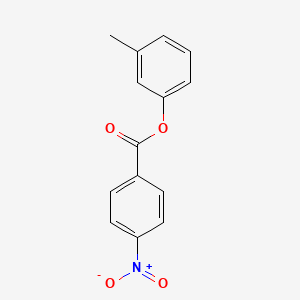![molecular formula C22H18N2O4 B11702534 2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11702534.png)
2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
The synthesis of 2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinoline derivatives . Another approach involves the use of substituted alkynylbenzaldehydes and o-phenylenediamines in ethanol, providing an environmentally friendly route to isoquinoline derivatives .
化学反应分析
2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. .
科学研究应用
2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
相似化合物的比较
2-(4-butylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:
Quinoline: Similar in structure but lacks the nitro and butyl-substituted phenyl groups.
Isoquinoline: The parent compound, which forms the basis for many derivatives.
Benzimidazo[2,1-a]isoquinoline:
属性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-(4-butylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H18N2O4/c1-2-3-5-14-8-10-15(11-9-14)23-21(25)17-7-4-6-16-19(24(27)28)13-12-18(20(16)17)22(23)26/h4,6-13H,2-3,5H2,1H3 |
InChI 键 |
LBWJWUKIBLMWBP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11702461.png)

![4-tert-butyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11702467.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11702481.png)


![N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702494.png)

![4-tert-butyl-2-chloro-6-{[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}phenol](/img/structure/B11702514.png)


![4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11702541.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702552.png)
